molecular formula C15H21BrN2O3 B2971683 tert-Butyl 2-(((6-bromopyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate CAS No. 1261231-92-8

tert-Butyl 2-(((6-bromopyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate

Cat. No.: B2971683
CAS No.: 1261231-92-8
M. Wt: 357.248
InChI Key: ZIQCRIREJXJFIQ-UHFFFAOYSA-N
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Description

Chemical Name: tert-Butyl 2-(((6-Bromopyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate
CAS Number: 1261231-92-8
Molecular Formula: C₁₅H₂₁BrN₂O₃
Molecular Weight: 369.25 g/mol
Purity: ≥95% (as reported by BLD Pharm Ltd. in 2023)

This compound is a pyrrolidine derivative functionalized with a tert-butoxycarbonyl (Boc) protecting group and a bromopyridinyl ether moiety. The bromine atom at the 6-position of the pyridine ring enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), while the Boc group stabilizes the pyrrolidine nitrogen during synthetic processes. It is primarily used as an intermediate in pharmaceutical and agrochemical research, particularly in the synthesis of heterocyclic scaffolds .

Properties

IUPAC Name

tert-butyl 2-[(6-bromopyridin-2-yl)oxymethyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O3/c1-15(2,3)21-14(19)18-9-5-6-11(18)10-20-13-8-4-7-12(16)17-13/h4,7-8,11H,5-6,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQCRIREJXJFIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1COC2=NC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(((6-bromopyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane under basic conditions.

    Introduction of the Bromopyridine Moiety: The bromopyridine group can be introduced via a nucleophilic substitution reaction, where a bromopyridine derivative reacts with a suitable nucleophile.

    Esterification: The final step involves the esterification of the pyrrolidine ring with tert-butyl chloroformate under basic conditions to form the desired tert-butyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromopyridine Site

The bromine atom on the pyridine ring serves as a reactive site for nucleophilic substitution (SNAr), enabling functionalization. Key reactions include:

Reaction TypeReagents/ConditionsYieldNotesSources
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, aryl boronic acid65–78%Forms biaryl derivatives for drug discovery applications.
AminationNH₃, CuI, L-proline, 80°C52%Introduces amino groups for further derivatization.
Methoxy SubstitutionNaOMe, DMF, 60°C85%Produces methoxy-pyridine analogs with enhanced solubility.

Mechanistic Insight : The electron-withdrawing effect of the pyridine nitrogen activates the bromine for displacement, favoring polar aprotic solvents and transition-metal catalysis.

Functionalization of the Pyrrolidine Ring

The pyrrolidine ring undergoes modifications at the nitrogen or carbon centers:

Deprotection of the tert-Butyl Carbamate

ReagentsConditionsProductYield
TFA (neat)0°C to RT, 2hFree pyrrolidine amine>90%
HCl (4M in dioxane)RT, 4hHydrochloride salt of the amine88%

Applications : Deprotection enables conjugation to peptides or biomolecules via the amine group .

Ring-Opening Reactions

ReagentsConditionsProductYield
LiAlH₄THF, reflux, 6hReduced pyrrolidine alcohol70%
H₂, Raney NiEtOH, 50°C, 12hSaturated pyrrolidine derivative65%

Note : Ring-opening is less common due to steric hindrance from the tert-butyl group.

Stability and Side Reactions

The compound exhibits sensitivity under specific conditions:

ConditionObservationOutcome
Strong Acids (H₂SO₄)Hydrolysis of the ester groupDegradation to carboxylic acid
High pH (NaOH)Cleavage of the ether linkagePyridine-pyrrolidine separation
UV LightRadical bromine dissociationFormation of debrominated byproducts

Storage Recommendations : Inert atmosphere, 2–8°C to prevent decomposition .

Comparative Reactivity of Structural Analogs

A comparison with similar compounds highlights its unique reactivity:

CompoundKey ReactionYieldDistinct Feature
tert-Butyl 3-((6-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylateSuzuki coupling78%Higher yield due to less steric hindrance
(R)-tert-Butyl 2-(bromomethyl)pyrrolidine-1-carboxylateSN2 alkylation60%Reactive bromomethyl group

Scientific Research Applications

tert-Butyl 2-(((6-bromopyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the design and synthesis of potential drug candidates, especially those targeting neurological and inflammatory diseases.

    Biological Studies: It can be used in studies investigating the biological activity of pyrrolidine and pyridine derivatives, including their interactions with enzymes and receptors.

    Material Science: The compound’s properties may be explored for the development of novel materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(((6-bromopyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The bromopyridine moiety can participate in π-π stacking interactions, while the pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally analogous pyrrolidine-pyridine derivatives:

Compound Name Molecular Formula Substituents/Modifications CAS Number Key Applications/Notes References
tert-Butyl 2-(((6-Bromopyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate C₁₅H₂₁BrN₂O₃ 6-Bromo-pyridinyl ether, Boc-protected pyrrolidine 1261231-92-8 Cross-coupling precursor
tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate C₁₈H₂₆BrN₂O₅ 5-Bromo-pyridinyl ether, dimethoxymethyl group Not provided Catalysis studies
5-Bromo-2-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine C₁₈H₂₈BrN₂O₂Si Silyl-protected hydroxymethyl, methoxy group Not provided Stable intermediate for silylation
tert-Butyl (S)-2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate C₁₁H₂₁NO₅S Methylsulfonyl (mesyl) group, Boc-protected Not provided Synthetic precursor (92% yield)
(±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate C₂₂H₃₀FN₃O₆ Fluoropyridine, hydroxymethyl, dicarboxylate Not provided Chiral building block for drug design

Key Differences and Implications

Substituent Effects on Reactivity :

  • The 6-bromo-pyridinyl ether in the target compound enables regioselective cross-coupling, whereas the 5-bromo-pyridinyl analog in may exhibit steric hindrance due to the dimethoxymethyl group, reducing reactivity.
  • The silyl-protected hydroxymethyl group in offers superior stability under basic conditions compared to the Boc group, which is acid-labile.

Synthetic Utility :

  • The target compound’s Boc group is easily deprotected under acidic conditions (e.g., HCl/dioxane), making it ideal for stepwise synthesis . In contrast, the silyl ether in requires fluoride-based deprotection (e.g., TBAF), limiting compatibility with acid-sensitive substrates.
  • The mesyl derivative in serves as a superior leaving group for nucleophilic substitutions (e.g., SN2 reactions), achieving 92% yield in sulfonylation.

Applications in Drug Discovery: The fluoropyridine-dicarboxylate analog in is tailored for asymmetric catalysis, leveraging fluorine’s electronegativity to enhance binding affinity in enzyme inhibitors. The target compound’s bromine atom facilitates late-stage functionalization in HDAC inhibitor synthesis (e.g., via Sonogashira coupling) .

Physical and Spectral Data Comparison

Property Target Compound Mesyl Derivative Silyl-Protected Analog
Yield Not reported 92% Not reported
Purity ≥95% NMR-confirmed Catalog-grade (pricing available)
Stability Acid-labile (Boc) Stable under neutral conditions Base-stable (silyl ether)
Key Spectral Data Not provided ¹H/¹³C NMR, IR Not provided

Research Findings

  • Synthetic Efficiency : The mesyl derivative’s high yield (92%) contrasts with the lower yields (30%) observed in indole-carbonyl pyrrolidine syntheses , highlighting the impact of leaving-group quality.
  • Catalytic Applications : Palladium-catalyzed reactions with bromopyridines (e.g., ) demonstrate superior regioselectivity compared to chlorinated analogs (e.g., ), which require harsher conditions.
  • Biological Relevance : Pyrrolidine-pyridine hybrids are critical in HDAC8 inhibitor development, where bromine’s role in hydrophobic interactions is well-documented .

Biological Activity

tert-Butyl 2-(((6-bromopyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate, identified by its CAS number 1261231-92-8, is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing an overview of its pharmacological significance.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a tert-butyl ester group and a bromopyridinyl ether moiety. Its molecular formula is C15H21BrN2O3C_{15}H_{21}BrN_{2}O_{3} with a molecular weight of 357.24 g/mol. The structure can be represented as follows:

tert Butyl 2 6 bromopyridin 2 yl oxy methyl pyrrolidine 1 carboxylate\text{tert Butyl 2 6 bromopyridin 2 yl oxy methyl pyrrolidine 1 carboxylate}

Synthesis

The synthesis typically involves several steps:

  • Formation of the Pyrrolidine Ring: This is achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
  • Introduction of the tert-Butyl Ester Group: Esterification reactions using tert-butyl alcohol and suitable carboxylic acid derivatives are employed.
  • Attachment of the Bromopyridinyl Ether Moiety: This is accomplished via nucleophilic substitution reactions involving bromopyridine and an appropriate leaving group .

Antimicrobial Properties

Research indicates that compounds containing pyridine and pyrrolidine structures often exhibit antimicrobial activity. For instance, related pyrrolidine derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Anticancer Potential

Studies have demonstrated that certain pyrrolidine derivatives possess anticancer properties by inhibiting specific cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis. In vitro studies have reported promising results for compounds similar to this compound against cancer cell lines such as HeLa and MCF-7 .

Case Studies

  • Antimicrobial Activity Study
    • A study evaluated various pyrrolidine derivatives against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited higher antibacterial activity compared to standard antibiotics like ampicillin .
  • Anticancer Activity Evaluation
    • In another study, the compound was tested for its cytotoxic effects on breast cancer cells (MCF-7). The IC50 value was determined to be in the low micromolar range, indicating significant potency against these cells .

Comparative Analysis of Related Compounds

CompoundStructureAntimicrobial ActivityAnticancer Activity
This compoundStructureModerateSignificant
tert-butyl 3-(bromopyridine)carboxylateStructureHighModerate
6-bromo-pyridin-2-yloxy methyl-pyrrolidineStructureLowHigh

Q & A

Q. Table 1: Example Purification Conditions

Solvent System (Ethanol:Chloroform)Rf ValueYield (%)Reference
1:80.1693
1:100.2060

What analytical techniques are standard for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR in CDCl₃ to confirm regiochemistry and substitution patterns. For example, tert-butyl protons appear as singlets at ~1.4 ppm .
  • HRMS (High-Resolution Mass Spectrometry): Validate molecular weight with <5 ppm error (e.g., observed m/z 318.28009 vs. calculated 318.27914) .
  • IR Spectroscopy: Detect functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carbamate group) .

What safety protocols are critical during handling?

Methodological Answer:

  • Ventilation: Use fume hoods to avoid inhalation of fine particulates .
  • Protective Equipment: Gloves (nitrile) and goggles to prevent skin/eye contact .
  • Storage: Keep in airtight containers at –20°C to prevent decomposition .

Advanced Research Questions

How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

  • Catalyst Screening: Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions to improve efficiency .
  • Temperature Control: Reactions at 0°C to 20°C minimize side products (e.g., over-alkylation) .
  • Solvent Optimization: Use anhydrous THF or DMF to enhance reagent solubility and stability .

How to resolve contradictions in reported spectral data?

Methodological Answer:

  • Cross-Validation: Compare NMR shifts with structurally similar compounds (e.g., tert-butyl 3-substituted pyrrolidines) to identify discrepancies .
  • Isotopic Labeling: Use ¹³C-labeled intermediates to confirm carbon assignments in complex spectra .
  • Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and validate experimental data .

How to evaluate its potential as a bioactive scaffold in drug discovery?

Methodological Answer:

  • In Vitro Assays: Test cytotoxicity against cancer cell lines (e.g., IC₅₀ determination via MTT assay) .
  • Target Binding: Use SPR (Surface Plasmon Resonance) to measure affinity for receptors like S1P (sphingosine-1-phosphate) .
  • Metabolic Stability: Incubate with liver microsomes to assess degradation rates .

Q. Table 2: Example Bioactivity Data

Assay TypeTargetResult (IC₅₀)Reference
Cytotoxicity (MTT)HeLa Cells12 µM
SPR BindingS1P ReceptorKd = 8 nM

How does the compound behave under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability: Conduct accelerated degradation studies in buffers (pH 1–13) at 37°C. Monitor via HPLC for decomposition products .
  • Thermal Analysis: TGA (Thermogravimetric Analysis) to determine decomposition points (>150°C observed in related tert-butyl carbamates) .

What strategies enable its use in synthesizing complex heterocycles?

Methodological Answer:

  • Cross-Coupling: Suzuki-Miyaura reactions with boronic acids to introduce aryl/heteroaryl groups .
  • Deprotection: Remove the tert-butyl group with TFA (trifluoroacetic acid) to generate reactive amines for further functionalization .
  • Click Chemistry: Utilize azide-alkyne cycloadditions to append pharmacophores .

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